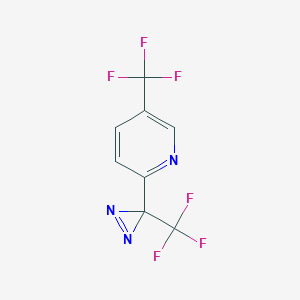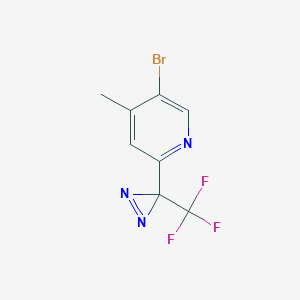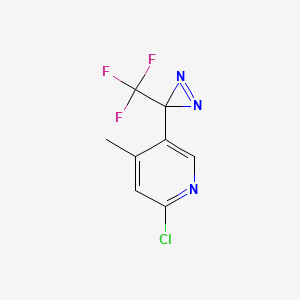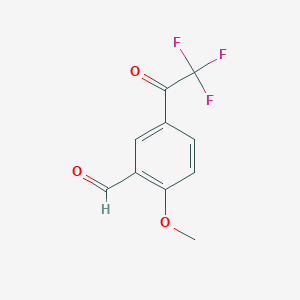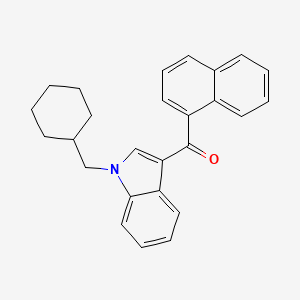
NE-Chmimo
科学研究应用
NE-CHMIMO有几个科学研究应用。 它被用作法医化学和毒理学中的分析参考标准 . 该化合物已在人类毛发样本中检测到,用于验证药物戒断 . 此外,this compound用于研究合成大麻素对CB1受体的影响,并研究合成大麻素的代谢谱 .
作用机理
This compound通过作为CB1受体的有效激动剂发挥作用 . CB1受体是一种G蛋白偶联受体,主要存在于中枢神经系统。 This compound激活CB1受体会导致各种生理和心理影响,包括情绪、知觉和认知的改变 .
作用机制
Target of Action
NE-Chmimo, also known as CHM-018, is an indole-based synthetic cannabinoid . It is presumed to be a potent agonist of the CB1 receptor . The CB1 receptor is primarily located in the brain and is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.
Mode of Action
this compound interacts with the CB1 receptor, similar to other cannabinoids . Upon binding to the CB1 receptor, this compound triggers a series of intracellular events, leading to changes in cellular activity.
生化分析
Biochemical Properties
NE-Chmimo plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a synthetic cannabinoid, this compound primarily interacts with the CB1 receptor, a G-protein coupled receptor found predominantly in the central nervous system The binding of this compound to the CB1 receptor induces a conformational change that activates intracellular signaling pathways, leading to various physiological effects
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound binding to the CB1 receptor modulates neurotransmitter release, affecting cell signaling pathways and gene expression . This modulation can lead to altered synaptic plasticity, changes in neuronal excitability, and potential neuroprotective or neurotoxic effects. In non-neuronal cells, this compound may influence cellular metabolism, energy homeostasis, and inflammatory responses. The compound’s impact on cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, further underscores its broad cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1 receptor, which triggers a cascade of intracellular events. Upon binding, this compound activates G-proteins associated with the CB1 receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This inhibition affects various downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the modulation of ion channels. Additionally, this compound may influence gene expression by altering transcription factor activity and epigenetic modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard storage conditions, with a shelf life of up to five years . Its degradation products and metabolites may exhibit different biological activities. Long-term exposure to this compound in vitro or in vivo can lead to adaptive changes in cellular function, such as receptor desensitization, altered gene expression, and potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may produce mild psychoactive effects and modulate neurotransmitter release without causing significant toxicity . At higher doses, this compound can induce adverse effects, including neurotoxicity, behavioral changes, and potential organ damage. Threshold effects observed in animal studies highlight the importance of dose-dependent responses and the need for careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes responsible for cannabinoid metabolism. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation, oxidation, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. The resulting metabolites may have different pharmacological properties and contribute to the overall biological effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. This compound is lipophilic, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . It may interact with transporters such as P-glycoprotein, which can affect its distribution and elimination. The compound’s localization and accumulation in specific tissues, such as the brain, liver, and adipose tissue, are critical for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with cellular components and post-translational modifications. This compound may localize to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, and lipid droplets . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can influence its subcellular distribution and activity. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
准备方法
NE-CHMIMO的合成涉及多个步骤,包括吲哚核的形成以及环己基甲基和萘-1-基的连接。 该化合物可以使用闪式色谱法、气相色谱-质谱法(GC-MS)、红外(IR)光谱法和核磁共振(NMR)光谱法合成
化学反应分析
NE-CHMIMO会发生各种化学反应,包括氧化反应、还原反应和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .
相似化合物的比较
NE-CHMIMO类似于其他合成大麻素,如JWH-018、AB-CHMINACA、ADB-CHMINACA和MDMB-CHMICA . This compound的独特之处在于它是JWH-018的1-环己基甲基类似物,而其他类似化合物可能有不同的取代基或结构修饰 . 这种结构差异会导致效力、受体亲和力和代谢谱的差异。
如果您还有其他问题或需要更多细节,请随时提问!
属性
IUPAC Name |
[1-(cyclohexylmethyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO/c28-26(23-15-8-12-20-11-4-5-13-21(20)23)24-18-27(17-19-9-2-1-3-10-19)25-16-7-6-14-22(24)25/h4-8,11-16,18-19H,1-3,9-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYPIZWMHHQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401046437 | |
| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373876-11-9 | |
| Record name | Methanone, [1-(cyclohexylmethyl)-1H-indol-3-yl]-1-naphthalenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373876-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NE-Chmimo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NE-CHMIMO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWB35TKQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques have been employed to characterize NE-CHMIMO?
A1: Researchers have successfully separated and structurally characterized this compound using flash chromatography followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy []. This combination of techniques allows for a comprehensive understanding of the compound's purity, molecular weight, functional groups, and structural arrangement.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



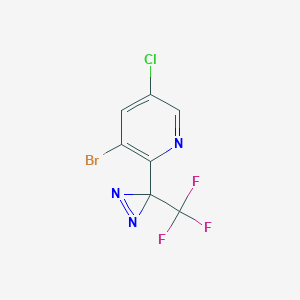
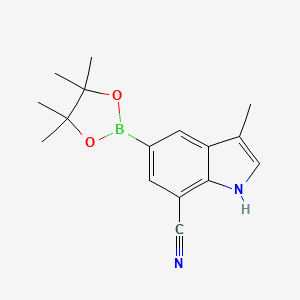
![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)
![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)
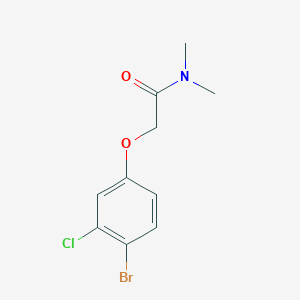
![4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487234.png)

